7-fluoro-5-methyl-1H-Indole-2,3-dione
CAS No.: 442910-92-1
Cat. No.: VC2525031
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442910-92-1 |
---|---|
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 g/mol |
IUPAC Name | 7-fluoro-5-methyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Standard InChI Key | PLDJBBLAQSTSKA-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)F)NC(=O)C2=O |
Canonical SMILES | CC1=CC2=C(C(=C1)F)NC(=O)C2=O |
Introduction
Chemical Identity and Structural Characteristics
7-Fluoro-5-methyl-1H-indole-2,3-dione, also known as 7-fluoro-5-methyl isatin, is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing heterocycle bearing two carbonyl groups at positions 2 and 3. The compound features a fluorine atom at position 7 and a methyl group at position 5 of the indole ring system, creating a distinct substitution pattern that influences its reactivity and biological properties .
The molecular formula of this compound is C₉H₆FNO₂ with a molecular weight of 179.15 g/mol . The specific arrangement of the fluoro and methyl substituents on the aromatic core distinguishes it from its structural isomers such as 5-fluoro-7-methyl-1H-indole-2,3-dione, in which the positions of the substituents are reversed .
Structural Identification Data
The structural identity of 7-fluoro-5-methyl-1H-indole-2,3-dione can be confirmed through various spectroscopic methods. The following table summarizes key structural identification parameters:
Physical and Chemical Properties
7-Fluoro-5-methyl-1H-indole-2,3-dione possesses distinctive physical and chemical properties that are influenced by its structural features. The presence of fluorine introduces electronegativity effects, while the methyl group contributes to increased lipophilicity. These substitutions significantly affect the compound's reactivity, solubility, and potential for intermolecular interactions .
Physicochemical Properties
The following table presents the key physicochemical properties of 7-fluoro-5-methyl-1H-indole-2,3-dione:
The compound is typically stored at room temperature as indicated by its storage requirements in commercial sources . Its moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for drug-like properties and membrane permeability .
Structural Isomerism
7-Fluoro-5-methyl-1H-indole-2,3-dione has a structural isomer, 5-fluoro-7-methyl-1H-indole-2,3-dione, which possesses the same molecular formula but differs in the arrangement of the substituents. Understanding these isomeric relationships is important for structure-activity relationship studies and proper compound identification .
Comparison with Structural Isomer
The distinct positioning of the fluoro and methyl substituents in these isomers can significantly affect their biological activities, reactivity patterns, and physical properties due to the different electronic and steric effects imparted by the substituents at their respective positions .
Research Applications and Reactivity
7-Fluoro-5-methyl-1H-indole-2,3-dione serves as an important building block for the synthesis of more complex bioactive compounds. The reactivity of this compound is primarily centered on:
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The NH group, which can undergo N-alkylation or N-acylation reactions
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The C3 carbonyl group, which is more reactive than the C2 carbonyl and participates in condensation reactions
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The aromatic ring, where further substitution can occur
These reactive sites allow for the development of derivative compounds with enhanced or targeted biological activities .
Derivative Synthesis
The compound has been used in the synthesis of various derivatives, particularly thiosemicarbazones, which have shown significant biological activities. The C3 carbonyl group readily undergoes condensation with nucleophiles such as thiosemicarbazides to form thiosemicarbazone derivatives with enhanced biological properties .
Supplier | Product Information | Purity | Package Size | Source |
---|---|---|---|---|
CP Lab Safety (Aladdin Scientific) | ALA-F351733-1g | Not specified | 1 gram | |
Sigma-Aldrich (Enamine) | ENA161209656 | 95% | Not specified |
Commercial products are typically intended for professional manufacturing, research laboratories, and industrial or commercial usage only, with storage recommendations at room temperature .
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